molecular formula C18H25N3OS B2962599 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897484-29-6

1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Katalognummer B2962599
CAS-Nummer: 897484-29-6
Molekulargewicht: 331.48
InChI-Schlüssel: FFPNHMLYUKOQNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, also known as DMCM, is a chemical compound that has been widely used in scientific research for its unique properties. DMCM is a benzodiazepine receptor antagonist, which means that it can block the effects of benzodiazepines, a class of drugs that are commonly used as sedatives and anxiolytics. DMCM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and toxicology.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The benzothiazole moiety is known for its antibacterial properties. Research indicates that derivatives of benzothiazole, such as the one , can be synthesized and evaluated for their effectiveness against bacterial strains. For instance, compounds with similar structures have shown activity against Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) around 500 µg/mL . This suggests potential applications in developing new antibacterial agents.

Antitubercular Agents

Benzothiazole derivatives have been studied for their potential as antitubercular compounds. These compounds can be synthesized through various methods, including diazo-coupling and Knoevenagel condensation, and have shown inhibitory effects against Mycobacterium tuberculosis . The compound could be explored for its efficacy in treating tuberculosis, given its structural similarity to these derivatives.

Antipsychotic Drug Development

Piperazine, another component of the compound, is associated with antipsychotic effects. Derivatives that contain both isothiazole and piperazine moieties act as dopamine and serotonin antagonists and are used in antipsychotic drug substances . This compound could be a candidate for the development of new antipsychotic medications.

Anti-HIV Activity

Piperazine derivatives are also recognized for their anti-HIV properties. The compound’s structure, which includes a piperazine ring, might contribute to its potential application in anti-HIV drug development. Previous studies have shown that certain piperazine derivatives exhibit significant anti-HIV-1 activity .

Oxidosqualene Cyclase Inhibition

Benzothiazole derivatives have been identified as inhibitors of oxidosqualene cyclase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, such compounds could be used to develop treatments for hypercholesterolemia and related cardiovascular diseases .

Drug Likeness and “Drugability”

The compound’s potential for being developed into a pharmacological drug can be assessed by its drug likeness or “drugability” according to Lipinski’s rule of five. This assessment helps determine whether a compound has the properties that would make it a suitable oral drug in humans .

Eigenschaften

IUPAC Name

1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-4-5-6-16(22)20-7-9-21(10-8-20)18-19-17-14(3)11-13(2)12-15(17)23-18/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPNHMLYUKOQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.